
PAT-505
Description
Overview of the ATX-LPA Signaling Axis and Its Biological Significance
The ATX-LPA signaling axis plays a crucial role in cellular functions such as proliferation, migration, survival, and differentiation. wikipedia.orgwjgnet.comcdnsciencepub.commdpi.com The interaction between ATX, LPA, and LPARs mediates diverse biological responses in various cell types and organ systems. cdnsciencepub.com
ATX as the Primary Enzyme for Extracellular LPA Production
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D (lysoPLD) that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) in the extracellular space. wjgnet.commdpi.commdpi.comnih.govlife-science-alliance.org ATX is the main contributor to LPA production in biological fluids like blood. life-science-alliance.org The enzyme has a catalytic phosphodiesterase (PDE) domain with a tripartite binding site, including a hydrophobic pocket, a bimetallic active site, and a hydrophobic tunnel. embopress.orgacs.org While ATX cleaves LPC, some inhibitors, like PAT-505, may not affect the cleavage itself but rather prevent the release of the generated LPA from the enzyme through hydrophobic channels. mdpi.comresearchgate.net
LPA Receptors (LPARs) and Their Downstream Intracellular Pathways
LPA exerts its diverse biological effects by binding to a family of G protein-coupled receptors (GPCRs), currently consisting of at least six subtypes: LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6. wikipedia.orgwjgnet.comcdnsciencepub.commdpi.comlife-science-alliance.org These receptors are expressed in a wide variety of tissues and cells and can couple to different types of G proteins (Gi/o, Gq, G12/13, and Gs), leading to the activation of multiple downstream intracellular signaling pathways. cdnsciencepub.comworktribe.com These pathways regulate a range of cellular processes, including cytoskeletal reorganization, cell proliferation, and survival. cdnsciencepub.comfrontiersin.org
Pathophysiological Roles of the ATX-LPA Axis in Disease
Dysregulation of the ATX-LPA axis is implicated in the pathogenesis of numerous diseases. Increased ATX activity and elevated LPA levels are often observed in various pathological conditions. wjgnet.comcdnsciencepub.commdpi.com
Involvement in Fibrotic Conditions Across Multiple Organ Systems
The ATX-LPA axis plays a significant role in the development and progression of fibrotic diseases in various organs, including the liver and lungs. mdpi.comnih.govfrontiersin.org Increased ATX levels are detected in fibrotic tissues, and the pathway contributes to fibroblast accumulation, a key event in fibrosis. frontiersin.org LPA signaling, particularly through LPAR1, has been shown to promote fibroblast survival and contribute to fibrosis progression. frontiersin.org this compound, as a potent ATX inhibitor, has demonstrated antifibrotic effects in preclinical models. In mouse models of nonalcoholic steatohepatitis (NASH), this compound treatment significantly reduced liver fibrosis. medchemexpress.comembopress.orgnih.govbiorxiv.orgrsc.org This suggests that inhibiting ATX activity with compounds like this compound may represent a therapeutic strategy for fibrotic liver diseases. medkoo.comnih.gov
Association with Inflammation and Metabolic Disorders
The ATX-LPA signaling pathway is associated with inflammation and metabolic disorders. mdpi.comembopress.orgresearchgate.netnih.govresearchgate.net LPA can influence stromal and immune cells and participates in processes related to chronic inflammatory diseases. researchgate.net ATX is highly expressed in adipose tissue and has been linked to diet-induced obesity and glucose homeostasis, with implications in metabolic disorders. mdpi.comresearchgate.net Metabolic syndrome, characterized by a combination of metabolic disorders, is typically associated with chronic inflammation. lih.lu While this compound showed a significant reduction in fibrosis in NASH models, its effect on inflammation and steatosis was reported as minor or not significant in some studies. medkoo.comembopress.orgnih.govbiorxiv.org
Therapeutic Strategy of ATX Inhibition
Given the significant involvement of the ATX-LPA axis in various diseases, targeting this pathway has emerged as a promising therapeutic strategy. frontiersin.orgwjgnet.comnih.govresearchgate.netnih.govmdpi.com Inhibiting ATX activity aims to reduce the production of LPA, thereby attenuating the downstream signaling events mediated by LPA receptors that contribute to disease progression. nih.govresearchgate.net
Rationale for Targeting the ATX-LPA Axis
The rationale for targeting the ATX-LPA axis is based on its demonstrated role in driving key pathological processes. In fibrotic diseases, for instance, elevated ATX levels and increased LPA production contribute to fibroblast accumulation, activation, and the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. frontiersin.orgrcsb.orgersnet.orgtandfonline.com In cancer, the ATX-LPA axis can promote tumor cell proliferation, survival, migration, invasion, angiogenesis, and immune evasion. nih.govresearchgate.netnih.govmdpi.comwjon.org Furthermore, the ATX-LPA pathway has been linked to inflammatory responses and metabolic disorders. wjgnet.commdpi.comnih.govresearchgate.netmdpi.comtandfonline.com
Genetic or pharmacological interventions targeting the ATX-LPA axis have shown beneficial effects in various animal models of disease, providing proof-of-principle for therapeutic interventions. frontiersin.orgwjgnet.comnih.govmdpi.comrcsb.orgtandfonline.com The observation that heterozygous ATX-knockout mice with reduced plasma LPA levels show no obvious side effects has also supported the therapeutic potential of ATX inhibition. nih.gov
Classification and Development Landscape of Small Molecule ATX Inhibitors
The critical role of ATX in numerous disorders has spurred significant interest in the development of potent ATX inhibitors as potential therapeutic agents. researchgate.net The development landscape of small molecule ATX inhibitors has progressed significantly, with various classes of inhibitors identified based on their chemical structure and binding mode to the ATX enzyme. nih.govembopress.orgmdpi.com
The ATX enzyme possesses a catalytic phosphodiesterase (PDE) domain with a tripartite binding site for lysolipid substrates, including a hydrophobic pocket, a bimetallic active site, and a hydrophobic tunnel. embopress.orgacs.org Inhibitors can interact with different regions of this binding site, leading to various classifications. Early inhibitors were often lipid-like molecules mimicking the natural substrates. nih.govmdpi.com More recently, the elucidation of the crystal structure of ATX has facilitated the rational design of small molecule inhibitors with improved properties. nih.govnih.govmdpi.com
This compound is a notable example of a small molecule ATX inhibitor that has been investigated. rcsb.orgembopress.orgacs.orgmedkoo.commedchemexpress.comprobechem.comlabcompare.comarctomsci.com It is described as a potent, selective, and non-competitive inhibitor of autotaxin. rcsb.orgacs.orgmedkoo.commedchemexpress.comprobechem.comlabcompare.comarctomsci.com Research indicates that this compound displays significant inhibition of ATX activity in plasma and liver tissue following oral administration. rcsb.orgacs.orgmedkoo.com
Studies on this compound have provided detailed research findings regarding its inhibitory potency. In Hep3B cells, this compound demonstrated an IC50 of 2 nM. medchemexpress.comlabcompare.comarctomsci.com Its potency was also evaluated in biological fluids, showing IC50 values of 9.7 nM in human blood and 62 nM in mouse plasma. medchemexpress.comprobechem.comlabcompare.comarctomsci.com this compound has also been shown to be selective for ATX over other ENPP proteins. medchemexpress.comprobechem.comlabcompare.comarctomsci.com
Preclinical studies utilizing this compound in mouse models of liver fibrosis, specifically nonalcoholic steatohepatitis (NASH), have provided insights into its potential therapeutic effects. rcsb.orgembopress.orgmedkoo.com In a Stelic Mouse Animal Model of NASH, this compound treatment resulted in a small but significant improvement in fibrosis. rcsb.orgacs.orgmedkoo.com In a choline-deficient, high-fat diet model of NASH, therapeutic treatment with this compound robustly reduced liver fibrosis. rcsb.org These findings suggest that inhibiting autotaxin with compounds like this compound may represent a novel therapeutic approach for fibrotic liver diseases, including NASH. rcsb.orgmedkoo.com
The development landscape of ATX inhibitors includes compounds that have reached various stages of preclinical and clinical development. While some ATX inhibitors have progressed to clinical trials for conditions like idiopathic pulmonary fibrosis (IPF), the clinical efficacy and safety profiles vary. nih.govmdpi.comersnet.orgwjon.orgmedrxiv.org The ongoing research and development in this field aim to identify inhibitors with optimal potency, selectivity, pharmacokinetic properties, and favorable safety profiles.
Propriétés
IUPAC Name |
3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2N3O2S/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31/h3-5,8-12H,2,6-7H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMMCRXYIIKAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782070-22-7 | |
Record name | PAT-505 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782070227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAT-505 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T7TDA5QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Pharmacological Characterization of Pat-505
Classification as a Type III Autotaxin Inhibitor
Autotaxin (ENPP2) is the sole member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family possessing lysophospholipase D (lysoPLD) activity, primarily responsible for converting lysophosphatidylcholine (LPC) to LPA. mdpi.comnih.gov ATX inhibitors are broadly classified into different types based on their binding modes to the enzyme's tripartite site, which includes the catalytic site, a hydrophobic pocket, and a hydrophobic tunnel. researchgate.netacs.org PAT-505 is classified as a Type III ATX inhibitor. researchgate.netbiorxiv.orgmedkoo.comembopress.orgprobechem.comlabcompare.comarctomsci.comresearchgate.net
Type III inhibitors are characterized by their binding to the allosteric regulatory tunnel of ATX, leaving the hydrophobic pocket and catalytic site unoccupied. researchgate.net This binding mode is distinct from Type I inhibitors, which target the catalytic site and pocket, and Type II inhibitors, which obstruct the hydrophobic pocket. researchgate.netembopress.org Other compounds classified as Type III inhibitors include PAT-347, PAT-048, and certain steroids like 7α-hydroxycholesterol and tauroursodeoxycholic acid (TUDCA). researchgate.net
Distinctive Non-Competitive Mode of Inhibition
This compound exhibits a non-competitive mode of inhibition against ATX. medkoo.comprobechem.comlabcompare.comarctomsci.comnih.govmedchemexpress.comapexbt.com This means that this compound does not directly compete with the substrate (LPC) for binding at the catalytic site. Instead, its binding to the allosteric tunnel influences enzyme activity. researchgate.net The proposed mechanism for this non-competitive inhibition is that while the inhibitor does not prevent the cleavage of LPC, it hinders the exit of the newly generated LPA from the enzyme through the hydrophobic channels, thereby impeding the binding of ATX to the next substrate molecule. mdpi.comresearchgate.net
Historical Context within the PharmAkea ATX Inhibitor Series
This compound belongs to a series of indole-based ATX inhibitors developed by PharmAkea Therapeutics (later Galecto). mdpi.comrsc.orgspringer.com PharmAkea initiated high-throughput screening using the artificial ATX substrate FS-3, which led to the identification of several indole derivatives with inhibitory potency. mdpi.comresearchgate.net The PAT series includes compounds such as PAT-078, PAT-494, PAT-352, and PAT-347, which exhibit different binding modes to ATX. mdpi.comresearchgate.netrsc.org this compound, along with PAT-048, were identified as potent compounds within this series, both featuring the indole ring structure. mdpi.com The development of these compounds involved structure-activity relationship (SAR) analysis to optimize properties like potency and solubility. mdpi.com
In Vitro Potency and Selectivity Profile of this compound
This compound has been characterized for its potent inhibitory activity against ATX in various in vitro assay systems. It also demonstrates selectivity over other related enzymes and receptors. apexbt.com
Inhibition of ATX Activity in Cellular Assays (e.g., Hep3B cells)
In cellular assays using Hep3B cells, this compound has demonstrated potent inhibition of ATX activity. The reported IC50 value for this compound in Hep3B cells is 2 nM. labcompare.comarctomsci.commedchemexpress.comapexbt.comglpbio.commedchemexpress.com This indicates a high level of potency in a cellular context, reflecting its ability to inhibit ATX in a more physiologically relevant environment compared to isolated enzyme assays.
Activity in Human and Murine Plasma Assays
This compound also shows potent inhibition of ATX activity in both human and murine plasma. The IC50 values in human blood and mouse plasma are reported as 9.7 nM and 62 nM, respectively. probechem.comlabcompare.comarctomsci.commedchemexpress.comapexbt.comglpbio.commedchemexpress.com This data is crucial for understanding the compound's potential efficacy in vivo, as plasma is a significant site of ATX activity and LPA production. nih.govrcsb.org
Here is an interactive table summarizing the in vitro potency of this compound:
Selectivity against Other ENPP Family Proteins and G-Protein Coupled Receptors
Selectivity is a critical aspect of drug development to minimize off-target effects. This compound has been shown to be selective for ATX over other members of the ENPP family. probechem.comlabcompare.comarctomsci.commedchemexpress.comglpbio.com The ENPP family includes enzymes with diverse substrate specificities, and inhibiting only ATX is important for targeting the LPA pathway specifically. mdpi.comnih.gov
Furthermore, this compound demonstrates marginal inhibition of radiolabeled agonist or antagonist binding to a panel of G-protein coupled receptors (GPCRs) at a concentration of 10 µM. labcompare.comarctomsci.commedchemexpress.comglpbio.com These include the adenosine A3 receptor, MT1 melatonin receptor, prostaglandin E2 EP4 receptor, 5-HT5a serotonin receptor, and GABA-gated Cl- channel, with inhibition ranging from 50% to 70% at this concentration. labcompare.comarctomsci.commedchemexpress.comglpbio.com This indicates a relatively low affinity for these receptors compared to its potent inhibition of ATX.
Structural Basis of Pat-505 Binding and Mechanistic Insights
Crystallographic Studies of PAT-505 in Complex with Autotaxin
Crystal structure analysis of this compound bound to ATX has revealed its specific interactions with the enzyme. researchgate.netmdpi.com This structural information is vital for understanding the molecular basis of its potency and selectivity.
Identification of Key Interacting Residues
Crystallographic studies have identified several key residues within the ATX binding site that interact with this compound. These interactions are crucial for the stable binding and inhibitory effect of the compound. Residues such as Lys248, Phe249, His251, Trp254, Trp260, Phe274, Ser81, and Val277 have been shown to interact with this compound. researchgate.netmdpi.comuu.nlnih.gov The interaction with Phe249 involves a π-π interaction with the benzoic acid moiety of this compound. researchgate.netmdpi.comuu.nl
Accommodation within the ATX Tripartite Binding Site, Specifically the Hydrophobic Tunnel
The ATX catalytic domain features a tripartite binding site consisting of a catalytic pocket, a hydrophobic pocket, and a hydrophobic tunnel. mdpi.combiorxiv.orgbiomedres.usrsc.orgnih.govembopress.orgbiorxiv.org Unlike some other ATX inhibitors that bind to the catalytic or hydrophobic pocket, this compound is classified as a Type III inhibitor, primarily occupying the hydrophobic tunnel. researchgate.netmdpi.combiomedres.us This tunnel is distinct from the catalytic site and the hydrophobic pocket where the lipid substrate LPC binds. mdpi.combiorxiv.orgbiomedres.usrsc.orgnih.govembopress.orgbiorxiv.org this compound's accommodation within the tunnel leaves the catalytic site and hydrophobic pocket unoccupied. researchgate.netbiomedres.us The hydrophobic tunnel is also known to bind other molecules, including steroids and LPA itself, and is thought to be involved in the release of the product LPA. mdpi.combiorxiv.orgbiomedres.us
Elucidation of this compound's Non-Competitive Inhibitory Mechanism
This compound functions as a non-competitive inhibitor of ATX. probechem.commedchemexpress.com This means it does not directly compete with the substrate (LPC) for binding at the catalytic site. Its binding to the hydrophobic tunnel influences ATX activity through an allosteric mechanism. mdpi.comuu.nl
Modulation of LPA-Mediated ATX Allosteric Activation
The hydrophobic tunnel in ATX can also bind LPA, which can allosterically activate the enzyme, increasing the rate of LPC hydrolysis. biorxiv.orgacs.org this compound, by occupying this tunnel, can interfere with the binding of LPA and thus modulate or counteract this LPA-mediated allosteric activation. mdpi.comuu.nlresearchgate.net This interference with the allosteric site contributes to this compound's inhibitory effect.
Impact on Downstream LPA Receptor Signaling Cascades
By inhibiting ATX-mediated production of LPA, this compound consequently reduces the levels of extracellular LPA available to activate LPA receptors (LPARs). patsnap.comacs.org LPA receptor activation triggers various downstream signaling cascades, including those mediated by Gαi and Gα12/13 proteins, leading to events like the phosphorylation of AKT and ERK, and cell migration. patsnap.comacs.org Inhibition of ATX by compounds like this compound has been shown to reduce LPA receptor activation and subsequent downstream signaling events, such as the internalization of LPAR1 and the reduction of cell migration. acs.orgresearchgate.net
Table 1: Key Interacting Residues of ATX with this compound
Residue | Interaction Type (Based on PAT-347 analogy and general ATX interactions) | References |
Lys248 | Contact | researchgate.netmdpi.comuu.nl |
Phe249 | π-π interaction (with benzoic acid) | researchgate.netmdpi.comuu.nl |
His251 | π-π interaction (with indole moiety) | researchgate.netmdpi.comuu.nl |
Trp254 | Contact/Hydrophobic stacking | researchgate.netmdpi.comuu.nl |
Trp260 | Contact/Hydrogen bond/Hydrophobic stacking | researchgate.netmdpi.comuu.nl |
Phe274 | π-π interaction (with indole moiety)/Hydrophobic stacking | researchgate.netmdpi.comuu.nl |
Ser81 | Interaction observed | researchgate.netmdpi.comuu.nl |
Val277 | Interaction observed | researchgate.netmdpi.comuu.nl |
Note: The specific nature of interactions for each residue with this compound is inferred from studies on this compound and its close analog PAT-347, which exhibit similar binding modes. researchgate.netmdpi.com
Table 2: this compound Inhibitory Potency (IC50)
Assay System | IC50 (nM) | References |
Human ATX (Hep3B cells) | 2.0 | probechem.commedchemexpress.com |
Human Blood | 9.7 | probechem.commedchemexpress.com |
Mouse Plasma | 62 | probechem.commedchemexpress.com |
Preclinical Efficacy and Pharmacodynamic Evaluation of Pat-505
Therapeutic Outcomes in Liver Fibrosis Models
Preclinical studies have investigated the therapeutic potential of PAT-505 in animal models of liver fibrosis, particularly those mimicking aspects of NASH.
Efficacy in Non-Alcoholic Steatohepatitis (NASH) Mouse Models
This compound has been evaluated in multiple NASH mouse models, including high-fat diet-induced models and the Stelic Animal Model (STAM™) embopress.orgbiorxiv.orgrsc.orgnih.gov. In these models, this compound treatment demonstrated a significant impact on the progression of liver disease, specifically targeting fibrotic processes embopress.orgbiorxiv.orgrsc.orgnih.gov.
Attenuation of Fibrosis Scores and Collagen Deposition
A key finding across preclinical studies is the ability of this compound to significantly reduce liver fibrosis. Treatment with this compound has been shown to lead to a significant reduction in fibrosis scores in NASH mouse models arctomsci.comembopress.orgbiorxiv.orgnih.gov. This antifibrotic effect is further supported by evidence of decreased collagen deposition in the liver arctomsci.comembopress.org. Collagen deposition is a critical component of liver fibrosis, and its reduction indicates an attenuation of the scarring process taconic.comnih.gov.
Data from studies evaluating this compound in NASH mouse models consistently show an improvement in histological fibrosis scores.
Study Model | Effect on Fibrosis Score | Effect on Collagen Deposition |
High-fat diet-induced NASH | Significant Reduction | Reduced |
STAM™ mouse model of NASH | Small but Significant Improvement nih.gov | Not explicitly detailed in snippets |
Two NASH mouse models | Significant Reduction | Not explicitly detailed in snippets |
Differential Effects on Hepatic Inflammation, Steatosis, and Hepatocellular Ballooning
While demonstrating significant antifibrotic effects, studies indicate that this compound exhibits differential effects on other key histological features of NASH, namely hepatic inflammation, steatosis, and hepatocellular ballooning. Multiple sources report that this compound treatment resulted in little to no significant effect on steatosis, inflammation, or hepatocyte ballooning in NASH mouse models embopress.orgbiorxiv.orgrsc.orgnih.govprobechem.comhpcr.jp. Some studies noted only minor improvements in hepatocellular ballooning and hepatic inflammation medkoo.comnih.gov.
This suggests that this compound primarily targets the fibrotic component of NASH, with limited impact on the accumulation of fat, inflammatory cell infiltration, or hepatocyte injury characterized by ballooning degeneration aasld.orglabcorp.commdpi.com.
Pharmacodynamic Markers of ATX Inhibition In Vivo
The therapeutic effects of this compound are linked to its activity as an ATX inhibitor, which can be monitored through specific pharmacodynamic markers in vivo.
Reduction of Plasma ATX Activity Post-Administration
This compound has been shown to significantly inhibit ATX activity in plasma following oral administration in preclinical models medkoo.commedchemexpress.comarctomsci.com. This reduction in plasma ATX activity is a direct pharmacodynamic consequence of this compound administration, confirming its inhibitory effect on the target enzyme in a living system medchemexpress.comarctomsci.com. Studies have reported IC50 values for this compound against ATX activity in mouse plasma medchemexpress.comarctomsci.com.
Species | Assay Type | IC50 (nM) | IC90 (nM) |
Mouse | Plasma ATX activity | 62 medchemexpress.comarctomsci.com | 630 medchemexpress.comarctomsci.com |
Rat | Plasma ATX activity | ~770 medchemexpress.com | Not specified |
Human | Blood ATX activity | 9.7 medchemexpress.comprobechem.comarctomsci.com | Not specified |
Comparative Preclinical Analysis with Other ATX Inhibitors
Preclinical studies have evaluated the efficacy of this compound in comparison to other ATX inhibitors, highlighting its distinct profile in various disease models. The classification of ATX inhibitors into different types (Type I, II, III, and IV) is based on their binding modes to the ATX enzyme nih.govbiomedres.us. Type I inhibitors, such as PF8380, typically occupy the catalytic site and hydrophobic pocket, mimicking the substrate binding biomedres.us. Type III inhibitors, like this compound, bind to the allosteric regulatory tunnel nih.govbiomedres.us. Type IV inhibitors, such as Cpd17 and GLPG1690, occupy both the hydrophobic pocket and the tunnel biomedres.us.
Distinguishing Features from Type I (e.g., PF8380) and Type IV (e.g., Cpd17, GLPG1690) Inhibitors in Liver Disease Models
This compound, classified as a Type III inhibitor, has demonstrated significant reduction of fibrosis score in two NASH mouse models biorxiv.orgnih.govresearchgate.netembopress.org. However, it showed no significant effect on inflammation, ballooning, or steatosis in these models biorxiv.orgnih.govresearchgate.netembopress.org. This suggests a primary anti-fibrotic effect in the liver rsc.org.
In contrast, the Type I inhibitor PF8380 has been shown to reduce fibrosis in a CCl4-induced liver fibrosis mouse model biorxiv.orgnih.govresearchgate.netembopress.org. PF8380 also reduced plasma ATX activity and liver LPA levels by approximately 50% and attenuated fibrosis based on histopathological scoring and collagen deposition nih.govresearchgate.netembopress.org. Similar to this compound, PF8380 did not reduce inflammation or necrosis in this model biorxiv.orgnih.govembopress.org.
Type IV inhibitors, such as Cpd17, have shown broader effects in liver disease models. Cpd17 demonstrated protection against CCl4-induced acute liver injury and decreased steatosis, inflammation, and fibrosis in a NASH mouse model biorxiv.orgnih.gov. Cpd17 also showed higher efficacy in vitro compared to PF8380 nih.gov. While Cpd17 affects phenotypes relevant to fibrosis in liver cells, its in vivo therapeutic potential might also involve interplay with the immune system biorxiv.orgnih.gov. GLPG1690, also a Type IV inhibitor and structurally related to Cpd17, has shown promise in treating idiopathic pulmonary fibrosis (IPF) biorxiv.orgabcam.com. Although primarily studied for IPF, its classification as a Type IV inhibitor with a binding mode distinct from Type I and III inhibitors suggests potential differences in its effects on various aspects of liver disease compared to this compound and PF8380.
The distinct binding modes of these inhibitor types likely contribute to their varying efficacy profiles in addressing different pathological features of liver disease. This compound's specific effect on fibrosis without significantly impacting inflammation or steatosis differentiates it from Type IV inhibitors like Cpd17, which appear to have a broader impact on these parameters in preclinical liver disease models.
Here is a summary of the comparative preclinical findings in liver disease models:
ATX Inhibitor Type | Example Compound | Liver Fibrosis Reduction | Impact on Inflammation/Steatosis/Ballooning | Liver Disease Models Tested |
Type III | This compound | Significant | No significant effect | Two NASH mouse models (STAM, CDAA-HFD) biorxiv.orgrsc.org |
Type I | PF8380 | Reduced | No reduction (inflammation/necrosis) | CCl4-induced liver fibrosis mouse model biorxiv.orgnih.gov |
Type IV | Cpd17 | Decreased | Decreased (steatosis, inflammation) | CCl4-induced acute liver injury, NASH mouse model biorxiv.orgnih.gov |
Type IV | GLPG1690 | Not specified in liver | Not specified in liver | Primarily studied in IPF models biorxiv.orgabcam.com |
Contrasting Efficacy Profiles with Analogs (e.g., PAT-048) in Different Fibrotic Models
This compound and PAT-048 are described as close analogs with similar potencies in inhibiting LPC hydrolysis to LPA (this compound IC50 = 2 nM, PAT-048 IC50 = 1.1 nM with LPC substrate) mdpi.comnih.govrsc.org. Both are classified as Type III inhibitors, binding to the hydrophobic channel of ATX researchgate.netbiomedres.us.
While this compound demonstrated antifibrotic effects in NASH mouse models mdpi.commdpi.comacs.org, PAT-048 was found to be ineffective in a bleomycin-induced pulmonary fibrosis model mdpi.comresearchgate.net. However, other studies have shown that ATX inhibition by PAT-048 limited bleomycin-induced dermal fibrosis in mice nih.govmdpi.com. This suggests that despite their structural similarity and similar in vitro potency against ATX, this compound and PAT-048 may exhibit different efficacy profiles depending on the specific fibrotic tissue or disease model.
The difference in efficacy between this compound and PAT-048 in liver versus pulmonary fibrosis models, despite their similar ATX inhibitory potency and binding mode, highlights the complexity of ATX-LPA signaling in different tissues and disease contexts. This could be attributed to variations in LPA receptor expression, downstream signaling pathways, or the contribution of ATX-independent LPA production in different organs.
Here is a summary of the comparative preclinical findings for this compound and PAT-048 in different fibrotic models:
Compound | ATX Inhibitor Type | In vitro Potency (IC50, LPC) | Liver Fibrosis Efficacy (NASH models) | Pulmonary Fibrosis Efficacy (Bleomycin model) | Dermal Fibrosis Efficacy (Bleomycin model) |
This compound | Type III | 2 nM mdpi.comnih.govrsc.org | Significant reduction biorxiv.orgnih.govresearchgate.netembopress.org | Not specified | Significant reduction rsc.org |
PAT-048 | Type III | 1.1 nM mdpi.comnih.govrsc.org | Not specified | Ineffective mdpi.comresearchgate.net | Limited dermal fibrosis nih.govmdpi.com |
Advanced Research Directions and Future Therapeutic Perspectives for Pat-505
Structure-Activity Relationship (SAR) and Lead Optimization Studies
Understanding the relationship between the chemical structure of PAT-505 and its biological activity is crucial for designing improved inhibitors. SAR studies aim to identify key structural features responsible for potency, selectivity, and favorable pharmacokinetic properties. This compound is an indole-based compound containing a cyclopropyl substituent at position 2 of the indole ring and an N-ethyl pyrazolyl group linked to the indole nitrogen. rsc.org Its crystal structure bound to ATX has been analyzed, revealing interactions with specific residues including Lys248, Phe249, His251, Trp254, Trp260, Phe274, Ser81, and Val277. researchgate.netmdpi.comnih.gov This binding mode is similar to that of PAT-347, another potent ATX inhibitor. researchgate.netmdpi.com
Exploration of Chemical Modifications to Enhance Efficacy and Pharmacokinetic Properties
Chemical modifications to the core structure of ATX inhibitors are explored to enhance their therapeutic profile. This involves altering functional groups to improve factors such as potency, selectivity, metabolic stability, and oral bioavailability. For instance, modifications to indole N substitution and the thiopyridinecarboxylic acid substitution have been analyzed in related PAT series compounds. mdpi.com The goal is to develop compounds with optimized pharmacokinetic/pharmacodynamic (PK/PD) properties. mdpi.com The co-crystal structure analysis of this compound bound to ATX provides valuable insights for structure-guided design and the rational modification of the compound to improve its interaction with the target enzyme. mdpi.com
Investigating Broader Therapeutic Applications of this compound
While initially studied for liver fibrosis, the role of the ATX-LPA signaling axis in various pathologies suggests that this compound and other ATX inhibitors may have broader therapeutic applications. mdpi.comnih.govbiorxiv.orgmedkoo.comembopress.org
Potential Role in the Management of Hepatocellular Carcinoma (HCC)
The ATX-LPA pathway has been identified as a regulator of hepatocellular carcinoma (HCC) risk in patients with cirrhosis. nih.govtandfonline.com Pharmacological targeting of this pathway has shown potential as a chemoprevention strategy for cirrhosis and HCC in animal models. nih.govtandfonline.com Elevated ATX expression has been observed in human NASH patients and those with liver cirrhosis, both of which are risk factors for HCC. nih.govbiorxiv.org Hepatocyte-specific genetic deletion of ATX has been shown to attenuate HCC development in animal models, suggesting ATX as a potential drug candidate for liver cancer. biorxiv.orgembopress.org Although this compound's primary effect in some NASH models was on fibrosis with minor effects on steatosis, inflammation, or ballooning, the link between fibrosis, cirrhosis, and HCC supports investigating its potential in HCC management, possibly as a chemopreventive agent in high-risk individuals. nih.govnih.govrcsb.org
Re-evaluation in Other ATX-Related Pathologies Beyond Liver Fibrosis
The ATX-LPA signaling pathway is implicated in a range of pathological conditions beyond liver fibrosis, including chronic inflammatory disorders, other fibrotic diseases, and tumor progression. nih.govbiorxiv.orgembopress.org this compound has shown antifibrotic effects in mouse models of dermal, kidney, and peritoneal fibrosis. rsc.org Specifically, it significantly reduced skin fibrosis and hydroxyproline content in a mouse model of bleomycin-induced skin fibrosis and reduced hydroxyproline content in ligated kidneys and peritoneum in mouse models of kidney and peritoneal fibrosis. rsc.org This suggests that this compound or optimized derivatives could be re-evaluated for their therapeutic potential in these and other fibrotic conditions. The ATX-LPA axis is also involved in processes like neurogenesis, vascular homeostasis, skeletal development and remodeling, and lymphocyte homing, hinting at even broader potential applications. biorxiv.org
Strategic Development of Next-Generation ATX Inhibitors
The development of next-generation ATX inhibitors involves leveraging the knowledge gained from compounds like this compound and other ATX inhibitors to design molecules with improved properties and potentially novel mechanisms of action.
Designing Compounds with Optimized Kinetic Properties and Specificity
Designing next-generation inhibitors focuses on achieving optimized kinetic properties, such as improved binding affinity and sustained target engagement, and enhanced specificity for ATX over other related enzymes. mdpi.com this compound is described as a non-competitive type III ATX inhibitor, binding to the allosteric regulatory tunnel and modulating activity by preventing LPA release. nih.govmedkoo.comnih.gov This binding mode, distinct from inhibitors that target the catalytic site, may offer selectivity advantages. nih.govnih.gov Future efforts involve designing compounds that exploit different binding modes (e.g., type IV inhibitors that prevent substrate binding and occupy the ATX tunnel) to achieve desired kinetic profiles and specificity. nih.govbiorxiv.org Understanding the detailed interactions of inhibitors like this compound with ATX through crystal structures is fundamental to this rational design process. researchgate.netmdpi.comnih.gov
Exploration of Dual or Multi-Targeted Inhibitors and Irreversible Modulators
Research into ATX inhibitors has explored various strategies, including the development of dual or multi-targeted inhibitors and irreversible modulators mdpi.com. The concept behind dual inhibition, for example, targeting both ATX and LPA receptors (LPARs), is to potentially achieve greater efficacy in blocking the LPA pathway compared to inhibiting ATX alone mdpi.commdpi.com. While this compound is primarily characterized as a potent, selective, and noncompetitive ATX inhibitor medkoo.commedchemexpress.comacs.org, the broader field of ATX inhibitor research is considering these advanced approaches mdpi.com. Some compounds have been investigated for their dual inhibitory activity against ATX and LPARs, such as a compound with IC50 values of 9 nM for ATX and 14 µM for LPA1 mdpi.com. Another example includes a compound found to inhibit ATX (IC50 = 100 nM) while also acting on LPA receptors mdpi.com. Further modifications led to a compound that was a dual inhibitor of ATX (IC50 = 597 nM) and LPA3 receptors (IC50 = 11 nM) mdpi.com. The development of irreversible inhibitors is also an area of interest in kinase inhibitor research, where covalent bonding can lead to sustained target inhibition acs.org. While the provided information specifically on this compound does not detail its role as a dual/multi-targeted or irreversible inhibitor, these represent active areas of investigation within the broader context of developing ATX-targeting therapies mdpi.com.
Unanswered Questions and Prospective Research Avenues
Despite advances in understanding the ATX-LPA axis and the development of inhibitors like this compound, several questions remain and point towards future research directions.
Deeper Mechanistic Understanding of Allosteric Modulation within the ATX-LPA Axis
Autotaxin's structure includes a tripartite site within its phosphodiesterase catalytic domain, comprising a catalytic site, a hydrophobic pocket, and a tunnel acs.orgembopress.org. This compound is classified as a type III ATX inhibitor, meaning it binds to the hydrophobic channel while leaving the catalytic site and hydrophobic pocket unoccupied researchgate.netbiomedres.us. This binding mode results in non-competitive inhibition of ATX's lysophospholipase D activity medkoo.commedchemexpress.comacs.orgresearchgate.net. The crystal structure of this compound bound to ATX shows interactions with specific residues including Lys248, Phe249, His251, Trp254, Trp260, Phe274, Ser81, and Val277 researchgate.net.
Allosteric modulation within the ATX-LPA axis is complex. While this compound binds to the hydrophobic tunnel, which is considered an allosteric site, the precise mechanisms by which inhibitors binding to this region modulate ATX activity and LPA transport are still being explored mdpi.comresearchgate.net. Some studies suggest that tunnel binders may prevent the exit of generated LPA from the enzyme, thereby hindering the binding of ATX to the next protein mdpi.com. The tunnel is also known to bind other molecules like steroids and LPA itself mdpi.com. Molecular dynamics simulations suggest that LPA binding in the allosteric tunnel might be an independent event not necessarily linked to the excretion of LPA produced by LPC hydrolysis through this tunnel mdpi.com. Further research is needed to fully elucidate how inhibitors like this compound that bind to the allosteric tunnel precisely impact the conformational dynamics of ATX, the release of LPA, and the subsequent activation of LPARs mdpi.commdpi.com. Understanding how different binding modes of ATX inhibitors (Type I, II, III, IV, and V) differentially affect catalytic and non-catalytic functions of ATX is a key area for prospective research mdpi.comrsc.orgmdpi.comresearchgate.net.
Translational Research and Clinical Development Considerations
This compound has demonstrated antifibrotic effects in preclinical mouse models of nonalcoholic steatohepatitis (NASH) mdpi.commedchemexpress.comrsc.orgnih.govbiorxiv.orgnih.gov. It showed a significant reduction in fibrosis score in NASH models with favorable pharmacokinetic/pharmacodynamic properties mdpi.commedchemexpress.comnih.gov. However, its effect on steatosis, inflammation, or hepatocellular ballooning in these models was reported as minor or not significant medkoo.comrsc.orgnih.govbiorxiv.org.
Despite promising preclinical results in fibrosis models, recent reports indicate no further development identified for this compound in preclinical development for hepatic fibrosis and NASH in the USA as of late 2020 springer.com. This highlights challenges in translating preclinical findings to clinical success. While ATX inhibitors, in general, have shown promise and some have entered clinical trials for other conditions like idiopathic pulmonary fibrosis, the clinical development landscape for specific compounds like this compound appears to have faced hurdles springer.commdpi.comembopress.org.
Prospective research avenues include further investigation into the specific patient populations and disease subtypes that would most benefit from ATX inhibition with compounds like this compound nih.gov. Understanding the reasons behind the limited effects on inflammation and steatosis observed in preclinical NASH models is crucial for optimizing therapeutic strategies rsc.orgnih.govbiorxiv.org. Additionally, research into potential combination therapies involving ATX inhibitors and other agents targeting different pathways involved in diseases like NASH could be explored patsnap.com. The identification of reliable biomarkers for patient selection and monitoring treatment response in clinical trials remains an important consideration for the translational research of ATX inhibitors nih.gov.
Q & A
Q. What is the molecular mechanism of PAT-505 as an autotaxin (ATX) inhibitor, and how is its selectivity validated?
this compound acts as a noncompetitive, orally available inhibitor of ATX, an enzyme critical for lysophosphatidic acid (LPA) synthesis via hydrolysis of lysophosphatidylcholine (LPC). Its selectivity is validated through assays using recombinant mouse/human ATX and diverse LPC substrates (e.g., saturated 16:0 LPC, unsaturated 18:1 LPC). Activity is measured via colorimetric detection of choline oxidation products at 555 nm . Selectivity over other ENPP family proteins is confirmed using enzyme-specific inhibition assays .
Q. What standardized assays are used to quantify this compound’s inhibitory potency (IC50/IC90) in vitro and in vivo?
- In vitro : Recombinant ATX is incubated with LPC substrates (e.g., 17:0 LPC) and varying this compound concentrations. Choline release is quantified using a TOOS-based colorimetric assay. Dose-response curves are plotted to calculate IC50/IC90 values .
- In vivo : Plasma and tissue samples from treated mice (e.g., NASH models) are analyzed via LC-MS/MS (e.g., AB Sciex 4000 Q-Trap) to measure this compound levels and LPA reduction. Calibration curves with internal standards (e.g., 17:0 LPA) ensure quantification accuracy .
Q. How is this compound formulated for oral administration in preclinical studies?
this compound is dissolved in 0.5% methyl cellulose (MC) under heating (60–70°C) and sonication to achieve a clear solution. Dosing regimens (e.g., 3–30 mg/kg, twice daily) are optimized based on pharmacokinetic (PK) profiles and target engagement in plasma (e.g., IC90 ~630 nM in mice) .
Advanced Research Questions
Q. How do discrepancies arise between this compound’s in vitro potency (nM IC50) and limited in vivo efficacy in reducing LPA levels?
Despite high plasma concentrations (e.g., 60 µM in mice), this compound shows minimal reduction in total LPA in hyperlipidemic models. This is attributed to:
- Substrate saturation : High dietary phosphatidylcholine (PC) in high-fat diets provides abundant LPC substrates, overwhelming ATX inhibition .
- ATX-independent pathways : Phospholipase D (PLD) and phospholipase A1/A2 (PLA1/2) can generate LPA directly from PC or phosphatidic acid (PA), bypassing ATX .
- LPA species specificity : this compound preferentially inhibits saturated LPA species (e.g., 18:0 LPA) but has limited effect on unsaturated species (e.g., 18:2 LPA) critical in tumor microenvironments .
Q. What experimental designs are critical for evaluating this compound’s antifibrotic effects in NASH models?
- Model selection : Use choline-deficient, L-amino acid-defined high-fat diet (CDAHFD) mice, which replicate human NASH pathology (steatosis, inflammation, fibrosis) .
- Endpoint analysis : Quantify fibrosis via Picrosirius Red (PSR) staining, α-SMA immunoreactivity, and collagen deposition. This compound’s efficacy is context-dependent, showing fibrosis reduction but limited impact on steatosis or inflammation .
- PK/PD integration : Correlate plasma this compound levels (LC-MS/MS) with target engagement (LPA suppression) and histological outcomes .
Q. How can researchers address this compound’s limited brain penetration in neuroinflammatory studies?
this compound exhibits poor blood-brain barrier (BBB) permeability, with brain concentrations <10% of plasma levels. Strategies include:
- Structural modification : Introduce BBB-targeting motifs (e.g., prodrugs) while retaining ATX inhibition .
- Combination therapies : Pair this compound with agents that enhance BBB permeability (e.g., transient osmotic disruption) .
Data Interpretation and Contradictions
Q. Why does this compound increase lung metastasis in some breast cancer models despite ATX inhibition?
In E0771 murine breast cancer models, this compound treatment paradoxically increased lung metastasis under high-fat diets. Proposed mechanisms include:
Q. How should researchers reconcile conflicting data on this compound’s efficacy across different LPA species?
- Species-specific analysis : Use targeted lipidomics (e.g., FTMS, Q-Exactive Orbitrap) to resolve individual LPA species (e.g., 16:0, 18:1, 18:2 LPA). This compound preferentially inhibits saturated LPAs, while unsaturated LPAs persist due to alternative pathways .
- Context-dependent thresholds : Define ATX inhibition thresholds (e.g., >90% enzyme suppression) required for therapeutic efficacy in specific disease contexts .
Methodological Best Practices
Q. What quality control measures are essential for this compound stability in long-term studies?
Q. How can researchers optimize this compound dosing to minimize off-target effects in immune profiling studies?
- Multiplex cytokine panels : Use Milliplex 32-plex assays to monitor immune mediators (e.g., IFN-γ, IL-17) during treatment. Adjust dosing to avoid cytokine storm-like responses .
- Temporal profiling : Collect serial plasma samples to link this compound exposure to dynamic immune changes .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.